molecular formula C10H10O3 B2502337 4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one CAS No. 2551119-69-6

4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one

Cat. No.: B2502337
CAS No.: 2551119-69-6
M. Wt: 178.187
InChI Key: YLYPMXGIYFOGTF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are a type of heterocyclic compound that contains a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with formaldehyde in the presence of a base, followed by cyclization to form the isochromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit certain enzymes involved in cell proliferation. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one is unique due to its specific ring structure and the presence of both hydroxymethyl and carbonyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-(hydroxymethyl)-3,4-dihydroisochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPMXGIYFOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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